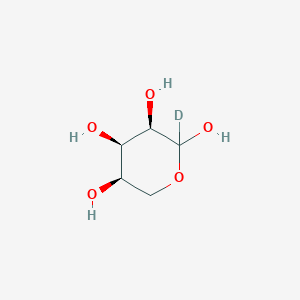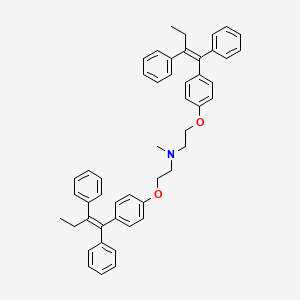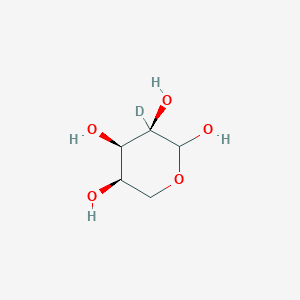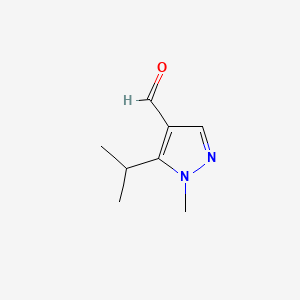![molecular formula C9H12N2O6 B584034 [2'-13C]uridine CAS No. 478511-11-4](/img/structure/B584034.png)
[2'-13C]uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2’-13C]uridine is a labeled nucleoside analog where the carbon at the 2’ position of the ribose sugar is replaced with the carbon-13 isotope. This compound is used extensively in biochemical and pharmaceutical research due to its ability to trace metabolic pathways and study nucleoside transport and metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2’-13C]uridine typically involves the incorporation of carbon-13 into the ribose sugar, followed by the formation of the nucleoside. One common method starts with the condensation of potassium cyanide labeled with carbon-13 with D-erythrose to produce a mixture of D-[1-13C]ribose and D-[1-13C]arabinose. These epimers are then separated using ion-exchange chromatography. The D-[1-13C]arabinose is converted to D-[2-13C]ribose using a nickel (II) diamine complex. The labeled ribose is then coupled with uracil to form [2’-13C]uridine .
Industrial Production Methods
Industrial production of [2’-13C]uridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment and high-purity reagents to ensure the consistent production of the labeled compound. The use of ion-exchange chromatography and other purification techniques is essential to achieve the desired isotopic purity.
化学反応の分析
Types of Reactions
[2’-13C]uridine undergoes various chemical reactions, including:
Oxidation: The ribose moiety can be oxidized to form uridine-5’-aldehyde.
Reduction: Reduction of the uracil ring can lead to dihydrouridine.
Substitution: The hydroxyl groups on the ribose can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Various reagents like acyl chlorides or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Uridine-5’-aldehyde.
Reduction: Dihydrouridine.
Substitution: Various substituted uridine derivatives depending on the reagent used.
科学的研究の応用
[2’-13C]uridine is widely used in scientific research, including:
Chemistry: Studying nucleoside transport and metabolism.
Biology: Tracing metabolic pathways in cells.
Medicine: Investigating the pharmacokinetics of nucleoside analogs.
Industry: Used in the production of labeled compounds for research and development.
作用機序
The mechanism of action of [2’-13C]uridine involves its incorporation into nucleic acids, allowing researchers to trace its metabolic fate. The labeled carbon-13 isotope acts as a tracer, enabling the study of nucleoside transport and metabolism. The compound interacts with nucleoside transporters and enzymes involved in nucleic acid synthesis and degradation .
類似化合物との比較
Similar Compounds
[1’-13C]uridine: Labeled at the 1’ position of the ribose.
[5-13C]uridine: Labeled at the 5 position of the uracil ring.
[2’-13C, 1,3-15N2]uridine: Labeled with both carbon-13 and nitrogen-15 isotopes.
Uniqueness
[2’-13C]uridine is unique due to its specific labeling at the 2’ position of the ribose, which allows for detailed studies of ribose metabolism and nucleoside transport. This specificity provides insights that are not possible with other labeled uridine analogs .
特性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-OGBLAGJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[13C@@H]([C@@H]([C@H](O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Azatricyclo[4.3.1.03,7]decane](/img/structure/B583960.png)
![[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583961.png)
![[1'-13C]ribothymidine](/img/structure/B583962.png)



![L-[4-13C]sorbose](/img/structure/B583972.png)
